molecular formula C10H17ClN2 B1367742 (2,6-Diethylphenyl)hydrazine hydrochloride CAS No. 132370-95-7

(2,6-Diethylphenyl)hydrazine hydrochloride

Cat. No.: B1367742
CAS No.: 132370-95-7
M. Wt: 200.71 g/mol
InChI Key: UVLLWONKDNEWDL-UHFFFAOYSA-N
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Description

(2,6-Diethylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H17ClN2. It is a derivative of hydrazine and is commonly used in various chemical reactions and research applications. The compound is known for its reactivity and is often utilized in the synthesis of other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Diethylphenyl)hydrazine hydrochloride typically involves the reaction of 2,6-diethylphenylhydrazine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 2,6-diethylphenylhydrazine.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix 2,6-diethylphenylhydrazine and hydrochloric acid.

    Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(2,6-Diethylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or azo compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution Conditions: Reactions are typically carried out in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include nitroso compounds, azo compounds, amines, and substituted derivatives.

Scientific Research Applications

(2,6-Diethylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the manufacture of dyes, pharmaceuticals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine Hydrochloride: Similar in structure but lacks the diethyl groups.

    2,4-Diethylphenylhydrazine Hydrochloride: Similar but with different substitution pattern on the phenyl ring.

    Hydrazine Hydrochloride: The simplest hydrazine derivative without any phenyl substitution.

Uniqueness

(2,6-Diethylphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other hydrazine derivatives. The presence of the diethyl groups influences its steric and electronic characteristics, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

(2,6-diethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-3-8-6-5-7-9(4-2)10(8)12-11;/h5-7,12H,3-4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLLWONKDNEWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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